
Lasmiditan succinate
Übersicht
Beschreibung
Lasmiditan succinate is a novel, selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine with or without aura in adults. Unlike traditional triptans, which target 5-HT1B/1D receptors, lasmiditan’s mechanism of action avoids vasoconstriction, making it a safer option for patients with cardiovascular contraindications .
Vorbereitungsmethoden
Synthetic Routes: Lasmiditan can be synthesized through various routes. One common method involves the with .
Reaction Conditions: The reaction typically occurs under , with the use of suitable catalysts.
Industrial Production: Industrial-scale production methods involve optimization of reaction conditions, purification, and formulation for oral administration.
Analyse Chemischer Reaktionen
Key Structural Attributes
Metabolic Reactions and Pathways
Lasmiditan undergoes extensive non-CYP-mediated metabolism, primarily via ketone reduction :
Primary Metabolic Pathways
Pathway | Enzymes Involved | Metabolites | Activity |
---|---|---|---|
Ketone reduction | Non-CYP oxidoreductases (e.g., AKR, SDR) | M8 (major), M7, M18 | Inactive |
Minor pathways | Monoamine oxidases, alcohol dehydrogenases | Not detected | — |
-
Key Findings :
Stability and Degradation
Stability studies under stress conditions reveal:
Degradation Profile
Formulation Stability
-
Commercial tablets (50 mg, 100 mg) retain >95% potency under long-term storage (25°C/60% RH) .
-
Excipients (croscarmellose sodium, magnesium stearate) do not interact with lasmiditan .
Spectroscopic Data
Comparative Dissolution
Medium | Dissolution Rate (%) |
---|---|
0.01N HCl | >85% in 15 minutes |
pH 6.8 buffer | >80% in 30 minutes |
Wissenschaftliche Forschungsanwendungen
Acute Treatment of Migraine
Lasmiditan has been shown to be effective in the acute treatment of migraine headaches. In clinical trials, doses of 100 mg and 200 mg led to significant improvements in headache relief compared to placebo. For example, a pivotal Phase 3 study demonstrated that approximately 40% of patients treated with lasmiditan were free from migraine symptoms two hours post-administration, compared to about 29% in the placebo group .
Table 1: Efficacy Outcomes in Clinical Trials
Treatment Group | Percentage of Patients Free from Headache at 2 Hours | p-value |
---|---|---|
Placebo | 29.5% | |
Lasmiditan 100 mg | 40.9% | <0.001 |
Lasmiditan 200 mg | 40.7% | <0.001 |
Safety Profile
The safety profile of lasmiditan is generally favorable. In large clinical trials, serious adverse events were rare, and most treatment-emergent adverse events were mild to moderate in severity. The most common side effects included dizziness and fatigue . Importantly, there were no reported cases of cardiovascular complications linked to lasmiditan use, reinforcing its potential as a safer alternative for patients at risk .
Table 2: Summary of Adverse Events
Adverse Event | Placebo (n=1262) | Lasmiditan 100 mg (n=1265) | Lasmiditan 200 mg (n=1258) |
---|---|---|---|
Dizziness | 10% | 22% | 25% |
Fatigue | 8% | 15% | 18% |
Serious Adverse Events | 0.2% | 0.1% | 0.4% |
Broader Therapeutic Potential
While lasmiditan is primarily approved for migraine treatment, its unique pharmacological profile suggests potential applications in other areas:
- Chronic Pain Management : Given its action on pain pathways without vasoconstriction, further studies could explore its efficacy in chronic pain conditions.
- Neuropathic Pain : The modulation of trigeminal pathways may offer insights into treating neuropathic pain syndromes .
- Anxiety Disorders : The serotonergic system's involvement in mood regulation hints at possible applications in anxiety management.
Case Studies and Research Insights
Several studies have highlighted lasmiditan's effectiveness beyond initial clinical trials:
- A study published in Pain Medicine reported that patients previously unresponsive to triptans experienced significant relief with lasmiditan, suggesting its utility as a second-line treatment for refractory migraines .
- Research conducted on the drug's mechanism revealed that lasmiditan inhibits calcitonin gene-related peptide (CGRP) release, a key player in migraine pathophysiology . This finding underscores its potential as a foundational therapy in migraine management.
Wirkmechanismus
- Lasmiditan acts as an agonist at the 5-HT1F serotonin receptor . By binding to this receptor, it modulates neurotransmitter release and reduces trigeminal nerve activation .
- The compound’s effects are mediated through central nervous system penetration .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
Lasmiditan selectively binds to 5-HT1F receptors expressed in the trigeminal pathway, inhibiting the release of pain-transmitting neuropeptides such as calcitonin gene-related peptide (CGRP) and glutamate. This suppresses trigeminovascular nociceptive activation without affecting blood pressure . Structural studies reveal that lasmiditan’s trifluorobenzene group interacts with a unique extracellular binding pocket in 5-HT1F, conferring receptor selectivity .
Clinical Efficacy
In phase 3 trials (SAMURAI, SPARTAN, CENTURION), lasmiditan demonstrated superior efficacy to placebo:
- 2-hour pain freedom rates : 28–32% (200 mg dose) vs. 15–21% (placebo) .
- 2-hour pain relief rates : 48–58% (200 mg dose) vs. 27–34% (placebo) .
- Functional improvement : Significant reduction in migraine-related disability observed as early as 1 hour post-dose .
Pharmacokinetics
Lasmiditan reaches peak plasma concentration (Cmax) at 1.5 hours post-dose, with a half-life of 5.7 hours. It is metabolized primarily by CYP3A4 and CYP2C8 enzymes .
Lasmiditan vs. Triptans (e.g., Sumatriptan)
Key Findings :
- Mechanistic Advantage : Lasmiditan’s 5-HT1F selectivity avoids vasoconstriction, broadening its use in patients with cardiovascular disease .
- Efficacy : Comparable pain freedom rates to triptans but with lower recurrence rates .
Lasmiditan vs. CGRP Inhibitors (e.g., Galcanezumab)
Key Findings :
- Lasmiditan is complementary to CGRP inhibitors, addressing acute attacks rather than prevention .
- Synergistic use of both classes may optimize migraine management.
Lasmiditan vs. Gepants (e.g., Ubrogepant)
Parameter | This compound | Gepants |
---|---|---|
Target | 5-HT1F | CGRP receptor |
Vasoconstriction Risk | None | None |
2-Hour Pain Freedom | 28–32% | 19–21% (ubrogepant) |
Common AEs | Dizziness, paresthesia | Nausea, somnolence |
Key Findings :
- Both classes are non-vasoconstrictive, but lasmiditan shows higher 2-hour efficacy .
- Gepants may be preferred for patients intolerant to CNS-related AEs.
Biologische Aktivität
Lasmiditan succinate is a novel medication primarily used for the acute treatment of migraine headaches. It acts as a selective agonist of the serotonin 1F (5-HT1F) receptor, distinguishing itself from traditional migraine treatments by its mechanism of action and safety profile. This article explores the biological activity of lasmiditan, including its pharmacokinetics, efficacy in clinical trials, safety profile, and potential mechanisms involved in its therapeutic effects.
Lasmiditan's primary mechanism involves agonism at the 5-HT1F receptors located in the central and peripheral nervous systems. This interaction is believed to inhibit trigeminal neuronal activity, which is crucial in the pathophysiology of migraines. Unlike other migraine treatments that may cause vasoconstriction through 5-HT1B receptor activation, lasmiditan selectively targets 5-HT1F receptors without significant activity on other serotonin receptor subtypes or monoamine receptors, thus minimizing adverse effects associated with vasoconstriction .
Pharmacokinetics
Lasmiditan demonstrates rapid oral absorption, with peak plasma concentrations typically reached within 1.8 hours post-administration. The bioavailability is approximately 40%, and it exhibits a volume of distribution of about 558 L . The pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Tmax (hours) | 1.8 |
Bioavailability | ~40% |
Volume of Distribution | 558 L |
Protein Binding | 55-60% |
Clinical Efficacy
Clinical trials have established lasmiditan's efficacy in treating acute migraine attacks. In pivotal Phase 3 studies, lasmiditan demonstrated statistically significant improvements compared to placebo in achieving pain freedom at two hours post-dose. Table 2 summarizes key efficacy outcomes from these studies.
Treatment Group | Pain Free at 2 Hours (%) | Most Bothersome Symptom Free (%) |
---|---|---|
Placebo | 29.5 | N/A |
Lasmiditan 50 mg | 40.7 | 40.9 |
Lasmiditan 100 mg | 40.9 | N/A |
Lasmiditan 200 mg | 40.7 | N/A |
The results indicate that lasmiditan significantly increases the likelihood of patients achieving pain relief and alleviating their most bothersome symptoms compared to placebo .
Safety Profile
The safety profile of lasmiditan has been evaluated in multiple studies. Adverse events were primarily mild to moderate, with dizziness, somnolence, and fatigue being the most commonly reported side effects . Serious adverse events were rare, with no deaths reported among participants across various doses (50 mg, 100 mg, and 200 mg). The incidence of treatment-emergent adverse events (TEAEs) is detailed in Table 3.
Treatment Group | TEAEs (%) | Serious Adverse Events (%) |
---|---|---|
Placebo | 13.8 | 0.2 |
Lasmiditan 50 mg | 25.4 | 0.2 |
Lasmiditan 100 mg | 36.2 | 0.2 |
Lasmiditan 200 mg | 40.5 | 0.4 |
Case Studies and Observations
In a post-hoc analysis of the SAMURAI and SPARTAN trials, sustained responses to lasmiditan were noted at both 24 and 48 hours after administration, indicating prolonged efficacy beyond the initial treatment period . Patients treated with lasmiditan showed significantly higher rates of sustained pain freedom compared to those receiving placebo.
Q & A
Q. How can researchers design robust randomized controlled trials (RCTs) to evaluate Lasmiditan’s efficacy in migraine patients with cardiovascular contraindications to triptans?
Methodological Answer:
To address this, apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) . For example:
- Population : Migraine patients with ≥1 triptan contraindication (e.g., cardiovascular disease).
- Intervention : Lasmiditan 50–200 mg.
- Comparison : Placebo or active comparator (e.g., gepants).
- Outcome : Pain freedom at 2 hours, sustained efficacy at 24–48 hours, and adverse event rates.
- Time : Post-dose assessments at 0.5, 1, 2, 24, and 48 hours.
Subgroup analyses should stratify participants by contraindication type (e.g., hypertension, coronary artery disease) to ensure statistical power . Pooled data from SAMURAI, SPARTAN, and CENTURION trials demonstrated comparable efficacy in patients with/without triptan contraindications, supporting this design .
Q. What methodologies optimize cross-population efficacy analyses for Lasmiditan, particularly in ethnically distinct cohorts like Japanese patients?
Methodological Answer:
- Pre-specified subgroup analyses in phase 2/3 trials (e.g., MONONOFU study) should include ethnic stratification. Use logistic regression adjusted for covariates (age, migraine severity) to compare efficacy endpoints (pain freedom, symptom relief) .
- In Japanese cohorts, lasmiditan 200 mg achieved median pain-free onset at 2.3 hours vs. 9.26 hours for placebo, with sustained efficacy at 48 hours (35.7% vs. 15.8% placebo) . Ensure dosing aligns with regional regulatory guidelines (e.g., 50–200 mg in Japan vs. 50–100 mg in global trials) .
Q. How should researchers reconcile conflicting data on Lasmiditan’s onset of action across studies with variable dosing regimens?
Methodological Answer:
- Conduct dose-response meta-analyses to identify thresholds for rapid efficacy. For example, lasmiditan 200 mg showed pain-free rates at 30–60 minutes in MONONOFU, while lower doses (50 mg) required 6.88 hours .
- Use time-to-event analyses (Kaplan-Meier curves) to compare median time-to-pain-free across doses. Address heterogeneity by standardizing migraine severity scales (e.g., MIDAS) and attack characteristics .
Q. What statistical methods address missing data in longitudinal studies assessing Lasmiditan’s impact on migraine-related disability?
Methodological Answer:
- Implement multiple imputation or mixed-effects models to handle missing 24/48-hour follow-up data. The SAMURAI trial used these to demonstrate sustained disability reduction (e.g., 29.5% disability-free at 24 hours for 100 mg vs. 10.4% placebo) .
- Sensitivity analyses (e.g., worst-case scenarios) should validate findings, particularly for high dropout rates due to adverse events like dizziness (18.3–22.8% at 200 mg) .
Q. How can preclinical studies rigorously establish Lasmiditan’s selectivity for 5-HT1F receptors while controlling for off-target effects?
Methodological Answer:
- Use radioligand binding assays with human 5-HT1F, 5-HT1B, and 5-HT1D receptors to quantify receptor affinity (e.g., lasmiditan’s >100-fold selectivity for 5-HT1F over 5-HT1B) .
- In vivo models (e.g., trigeminal ganglia stimulation) should measure vasoconstriction endpoints to confirm absence of cardiovascular effects, a key differentiator from triptans .
- Report purity and synthesis protocols per ICH guidelines to ensure reproducibility .
Q. What frameworks guide the analysis of contradictory safety profiles for Lasmiditan, particularly CNS-related adverse events?
Methodological Answer:
- Apply MedDRA coding to standardize adverse event reporting (e.g., dizziness, somnolence). In phase 3 trials, 7.9–22.8% of patients reported dizziness, dose-dependently .
- Use propensity score matching to compare safety data across studies, adjusting for covariates like baseline CNS comorbidities.
- Pharmacovigilance studies should monitor real-world adherence, as dizziness may limit use despite trial efficacy .
Q. How can researchers design translational studies to bridge Lasmiditan’s preclinical neuroprotection data with clinical outcomes?
Methodological Answer:
- Incorporate biomarkers (e.g., calcitonin gene-related peptide [CGRP] levels) in animal models and clinical trials. Lasmiditan’s 5-HT1F agonism inhibits CGRP release, a mechanism shared with gepants .
- Use adaptive trial designs to transition from preclinical neuroprotection endpoints (e.g., cortical spreading depression inhibition) to patient-reported outcomes like migraine recurrence rates .
Q. What strategies validate Lasmiditan’s efficacy in refractory migraine patients excluded from initial trials?
Methodological Answer:
- Design open-label extension studies (e.g., GLADIATOR trial) with flexible dosing (50–200 mg) and rescue medication allowances.
- Apply enrichment strategies by recruiting patients with ≥3 prior treatment failures. Use patient diaries to capture headache days, disability scores, and quality-of-life metrics .
Eigenschaften
IUPAC Name |
butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIHUHNGPOCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42F6N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195991 | |
Record name | Lasmiditan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439239-92-6 | |
Record name | Lasmiditan succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439239926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasmiditan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASMIDITAN SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64YBJ346B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.